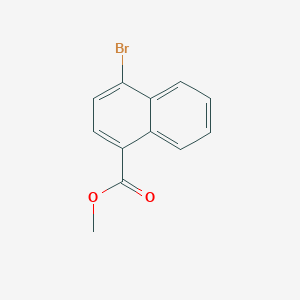

Methyl 4-bromo-1-naphthoate

Description

BenchChem offers high-quality Methyl 4-bromo-1-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-1-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromonaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWYFJWAOXYZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627690 | |

| Record name | Methyl 4-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35615-97-5 | |

| Record name | Methyl 4-bromonaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-1-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methyldopa

Abstract

This technical guide provides a comprehensive overview of 3-O-Methyldopa (3-OMD), a major metabolite of the Parkinson's disease drug, Levodopa (L-DOPA). Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, metabolic pathways, pharmacokinetic profile, and analytical methodologies pertinent to 3-OMD. Furthermore, it explores the compound's physiological effects and its complex role in the long-term efficacy and side effects of L-DOPA therapy. The guide aims to synthesize current knowledge, offering field-proven insights and detailed protocols to support ongoing research and development in neurodegenerative disorders.

Introduction and Scientific Context

3-O-Methyldopa (3-OMD), chemically known as 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a significant metabolite of Levodopa (L-DOPA), the cornerstone therapy for Parkinson's disease.[1] While L-DOPA aims to replenish dopamine levels in the brain, its metabolism leads to the formation of several compounds, with 3-OMD being one of the most prominent.[1] The accumulation of 3-OMD in patients undergoing chronic L-DOPA treatment has been a subject of extensive research, as it is believed to play a role in the motor fluctuations and dyskinesias often observed in these individuals.[2][3][4] Understanding the properties and biological actions of 3-OMD is therefore crucial for optimizing Parkinson's therapy and developing novel therapeutic strategies.

It is important to note a discrepancy in the provided CAS number. While the topic of interest is 3-O-Methyldopa, the CAS number 35615-97-5 is associated with Methyl 4-bromo-1-naphthoate in some chemical databases.[5][6] The correct CAS number for 3-O-Methyldopa is 7636-26-2.[1] This guide will focus exclusively on 3-O-Methyldopa.

Physicochemical Properties of 3-O-Methyldopa

A thorough understanding of the physicochemical properties of 3-O-Methyldopa is fundamental for its handling, formulation, and analytical detection.

| Property | Value | Source |

| IUPAC Name | 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | [1] |

| Other Names | 3-Methoxytyrosine; 3-Methoxydopa; L-3-O-Methyl-DOPA | [1] |

| CAS Number | 7636-26-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1][7] |

| Molar Mass | 211.217 g·mol⁻¹ | [1] |

| Molecular Weight | 214.23 g/mol | [7] |

| Appearance | Colorless or almost colorless crystals or white to yellowish-white fine powder. | [8] |

| Solubility | Soluble in isopropanol, ethanol, and water. | [8] |

Metabolic Pathway and Pharmacokinetics

The metabolic fate of L-DOPA is a critical determinant of its therapeutic efficacy and the generation of metabolites like 3-OMD.

Formation of 3-O-Methyldopa

3-O-Methyldopa is formed from L-DOPA through the action of the enzyme Catechol-O-methyltransferase (COMT).[1] This enzymatic reaction utilizes S-adenosyl methionine (SAM) as a cofactor.[1] The inhibition of another key enzyme in L-DOPA metabolism, aromatic amino acid decarboxylase (AADC), can lead to an increased conversion of L-DOPA to 3-OMD, making the COMT pathway more dominant.[1]

Caption: Metabolic fate of L-DOPA.

Pharmacokinetic Profile

The pharmacokinetic properties of 3-OMD are distinct from those of its parent compound, L-DOPA, which has significant implications for its accumulation and potential effects.

| Parameter | 3-O-Methyldopa | L-DOPA | Source |

| Half-life | ~15 hours | ~1 hour | [1] |

| Accumulation | Accumulates in plasma and brain with chronic L-DOPA therapy | Rapidly cleared | [1] |

| Blood-Brain Barrier Transport | Competes with L-DOPA for transport | Actively transported | [9] |

The long half-life of 3-OMD leads to its significant accumulation in the plasma and cerebrospinal fluid of patients on long-term L-DOPA therapy.[1] This accumulation is a key factor in the proposed mechanisms by which 3-OMD may interfere with the therapeutic effects of L-DOPA.

Biological Activity and Clinical Significance

The biological role of 3-O-Methyldopa is multifaceted and a subject of ongoing investigation. While initially considered an inert metabolite, evidence now suggests it possesses biological activity that can impact the treatment of Parkinson's disease.

Effects on L-DOPA Efficacy

Several studies suggest that 3-OMD can negatively impact the efficacy of L-DOPA therapy through various mechanisms:

-

Competition for Transport: 3-OMD competes with L-DOPA for transport across the blood-brain barrier via the large neutral amino acid transporter system.[9] This competition can reduce the amount of L-DOPA that reaches the brain, thereby diminishing its therapeutic effect.

-

Inhibition of Dopamine Release: There is evidence to suggest that 3-OMD may inhibit the release of dopamine.[1]

-

Association with Motor Fluctuations: High plasma levels of 3-OMD have been observed in Parkinson's patients experiencing motor fluctuations, such as the "on-off" phenomenon, although a direct causal link has not been definitively established.[2][3]

Potential Toxicity

Research has also explored the potential neurotoxic effects of 3-OMD:

-

Induction of Oxidative Stress: Studies have shown that 3-OMD can induce oxidative stress and decrease mitochondrial membrane potential in neuronal cells.[4]

-

Potentiation of L-DOPA Toxicity: 3-OMD may potentiate the toxic effects of L-DOPA, and these effects can be mitigated by antioxidants like vitamin E.[4]

-

Increased Homocysteine Levels: Some studies propose that 3-OMD can increase homocysteine levels, an amino acid linked to cardiovascular disease and neuronal damage.[1]

Analytical Methodologies

Accurate and sensitive quantification of 3-O-Methyldopa in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC-based methods are widely used for the determination of 3-OMD in plasma and other biological fluids.

Experimental Protocol: HPLC with Electrochemical Detection (HPLC-ED) [10]

-

Sample Preparation:

-

Precipitate plasma proteins using a suitable agent.

-

Centrifuge to separate the supernatant.

-

-

Chromatographic Separation:

-

Stationary Phase: Reversed-phase C18 column.

-

Mobile Phase: A mixture of methanol and a pH 2.88 phosphate buffer (e.g., 8:92, v/v).

-

-

Detection:

-

Electrochemical detector set at an appropriate potential (e.g., +0.8V).

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

The linear range for 3-OMD is typically in the ng/mL range (e.g., 200-10,000 ng/mL).[10]

-

Rationale: This method offers good sensitivity and selectivity for the simultaneous analysis of L-DOPA, its metabolites, and other related drugs. The protein precipitation step is a straightforward and effective way to clean up the plasma sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity for the quantification of 3-OMD.

Experimental Protocol: LC-MS/MS [11]

-

Sample Preparation:

-

Protein precipitation with an acid (e.g., perchloric acid).

-

-

Chromatographic Separation:

-

Stationary Phase: C18 analytical column (e.g., Atlantis T3).

-

Mobile Phase: A gradient of water and methanol containing a small percentage of formic acid (e.g., 85:15, v/v with 0.05% formic acid).

-

-

Detection:

-

Triple quadrupole tandem mass spectrometer operating in positive multiple reaction monitoring (MRM) mode.

-

Monitor specific fragmentation transitions for 3-OMD (e.g., m/z 212.0 -> m/z 166.0) and an internal standard.

-

-

Quantification:

-

Establish a linear calibration curve over the desired concentration range (e.g., 50–4000 ng/mL).[11]

-

Rationale: The high selectivity of MS/MS detection minimizes interference from other components in the biological matrix, allowing for a lower limit of quantification. The simple protein precipitation method is efficient for sample preparation.

Caption: General analytical workflow for 3-OMD.

Future Directions and Conclusion

3-O-Methyldopa remains a molecule of significant interest in the field of neuropharmacology and the treatment of Parkinson's disease. While its role as a competitive inhibitor of L-DOPA transport is well-documented, further research is needed to fully elucidate its potential neurotoxic effects and its contribution to the long-term complications of L-DOPA therapy. The development of more potent and selective COMT inhibitors continues to be a key strategy to reduce the formation of 3-OMD and improve the clinical response to L-DOPA.

This technical guide has provided a detailed overview of the core properties of 3-O-Methyldopa, from its fundamental chemistry to its clinical implications. By understanding the intricate details of its metabolism, pharmacokinetics, and biological activity, researchers and clinicians can better devise strategies to optimize the management of Parkinson's disease and improve patient outcomes.

References

-

3-O-Methyldopa - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 3-O-Methyldopa. Retrieved January 6, 2026, from [Link]

- Reches, A., Fahn, S., & Mielke, L. (1987). 3-O-methyldopa and motor fluctuations in Parkinson's disease. Neurology, 37(5), 856–859.

- Fabbrini, G., Juncos, J. L., Mouradian, M. M., Serrati, C., & Chase, T. N. (1987). 3-O-methyldopa and motor fluctuations in Parkinson's disease. Neurology, 37(5), 856–859.

- Nutt, J. G., Woodward, W. R., & Gancher, S. T. (1987). 3-O-Methyldopa and the response to levodopa in Parkinson's disease. Annals of Neurology, 21(6), 584–588.

- Nutt, J. G., Woodward, W. R., Gancher, S. T., & Merrick, D. (1987). 3-O-Methyldopa and the response to levodopa in Parkinson's disease. Annals of Neurology, 21(6), 584-588.

- Merello, M., Fantacone, N., & Garcia, H. (2011). Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 784-790.

- Gomeni, R., & Gomeni, C. (2021).

- Pinto, V., Sola-Llonc, E., & Garbayo, E. (2014). Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma and its application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 98, 218-224.

-

PubChem. (n.d.). 3-O-Methyldopa-d3. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-1-naphthoate. Retrieved January 6, 2026, from [Link]

- Lee, E. S., Chen, H., & Fahn, S. (2008). The role of 3-O-methyldopa in the side effects of L-dopa. Neurobiology of Disease, 32(3), 432-438.

-

PubChem. (n.d.). Methyldopa. Retrieved January 6, 2026, from [Link]

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. 3-O-methyldopa and motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 4-bromo-1-naphthoate | C12H9BrO2 | CID 22711886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. 3-O-Methyldopa-d3 | C10H13NO4 | CID 10878512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Solubility of Methyl 4-Bromo-1-Naphthoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a chemical entity from discovery to a viable pharmaceutical product is paved with meticulous scientific investigation. Among the most critical physicochemical properties governing this transition is solubility. It is a key determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This guide is dedicated to providing a comprehensive technical overview of the solubility of Methyl 4-Bromo-1-Naphthoate, a halogenated naphthoate ester with significance in synthetic chemistry as a versatile intermediate.[1] While this compound holds promise, a thorough understanding of its solubility profile is paramount for its successful application in research and development. This document will delve into the known physicochemical characteristics of Methyl 4-Bromo-1-Naphthoate, present a discussion on its expected solubility based on structurally related compounds, and provide detailed, field-proven protocols for the experimental determination of its thermodynamic solubility.

Physicochemical Profile of Methyl 4-Bromo-1-Naphthoate

A foundational understanding of a compound's physical and chemical properties is essential before embarking on solubility studies. These parameters offer insights into the intermolecular forces at play and can inform the selection of appropriate solvent systems.

Table 1: Physicochemical Properties of Methyl 4-Bromo-1-Naphthoate

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO₂ | [2][3][4] |

| Molecular Weight | 265.10 g/mol | [2][3] |

| CAS Number | 35615-97-5 | [3][4] |

| Appearance | Powder or liquid | [4] |

| Predicted Melting Point | 101.54 °C | [3] |

| Predicted Boiling Point | 370.765 °C at 760 mmHg | [3] |

| Predicted Density | 1.492 g/cm³ | [3] |

| Predicted Flash Point | 178.033 °C | [3] |

| SMILES | COC(=O)C1=CC=C(C2=CC=CC=C21)Br | [3] |

| InChIKey | NSWYFJWAOXYZDF-UHFFFAOYSA-N | [2][4] |

Solubility Profile: An Evidence-Based Estimation

The molecular structure of Methyl 4-Bromo-1-Naphthoate, with its large, nonpolar naphthalene core, suggests a generally low aqueous solubility. The presence of the methyl ester and bromo substituents introduces some polarity, but the hydrophobic character of the bicyclic aromatic system is expected to dominate.

To build a more quantitative picture, we can draw parallels with related naphthalenic compounds for which solubility data is available:

-

1-Naphthoic Acid: This precursor to the ester is known to be freely soluble in hot alcohols and ethers, while exhibiting only slight solubility in hot water.[5] Quantitative studies have shown that its solubility increases with temperature in solvents like methanol, ethanol, isopropanol, and n-butanol.[5]

-

2-Naphthoic Acid: Similar to its isomer, 2-naphthoic acid is soluble in organic solvents such as ethanol, ether, and chloroform, but is not soluble in water.[6][7]

-

4-Bromo-1,8-naphthalic Anhydride: A study on this compound revealed that its solubility in acetone, methanol, ethanol, and acetic acid increases with rising temperature, with the highest solubility observed in acetone.[8]

Based on these analogs, it is reasonable to hypothesize that Methyl 4-Bromo-1-Naphthoate will exhibit favorable solubility in a range of common organic solvents, particularly those with moderate to high polarity such as acetone, and various alcohols. Its solubility is also expected to be temperature-dependent.

Experimental Determination of Thermodynamic Solubility

To move beyond estimation and obtain precise, actionable data, experimental determination of solubility is essential. For drug development and related research, thermodynamic solubility is the most relevant parameter, as it represents the equilibrium state of the system.[9][10][11] The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[12][13]

Causality Behind Experimental Choices

The selection of the shake-flask method is deliberate. It is a robust technique that allows for the establishment of a true equilibrium between the solid and liquid phases, which is critical for accurate thermodynamic solubility measurement.[12][13] The choice of incubation time (typically 24 hours or longer) is to ensure that this equilibrium is reached, especially for compounds that may have slow dissolution kinetics.[9][14] The use of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial for the accurate quantification of the dissolved solute, offering high sensitivity and the ability to separate the analyte from any potential impurities or degradants.[15]

Self-Validating System

The protocol described below incorporates self-validating steps. For instance, the verification of the pH of the suspension at the beginning and end of the experiment ensures that the properties of the solubility medium have not significantly changed.[10] Furthermore, establishing that equilibrium has been reached by taking measurements at different time intervals until a constant concentration is observed provides confidence in the final solubility value.[5]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of Methyl 4-Bromo-1-Naphthoate in a given solvent.

Materials:

-

Methyl 4-Bromo-1-Naphthoate (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetone, phosphate buffer pH 7.4)

-

Glass vials with screw caps

-

Thermomixer or temperature-controlled shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Suspension:

-

Accurately weigh an excess amount of solid Methyl 4-Bromo-1-Naphthoate and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.[9]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to sediment.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.[12]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.[16]

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Data Reporting:

-

The solubility is reported in units of µg/mL or µM.[16]

-

Visualization of Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the thermodynamic solubility determination.

Caption: Thermodynamic Solubility Workflow.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of Methyl 4-Bromo-1-Naphthoate, grounded in its physicochemical properties and informed by the behavior of structurally similar compounds. While direct quantitative data remains elusive, the provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine this critical parameter. The insights and methodologies presented herein are intended to empower scientists and drug development professionals to make informed decisions in their research endeavors. Future work should focus on the systematic experimental determination of the solubility of Methyl 4-Bromo-1-Naphthoate in a variety of pharmaceutically relevant solvents and at different temperatures. Such data will be invaluable for the continued exploration and application of this promising synthetic intermediate.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

-

In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

ICH Q6A Guidelines to Ensure Patient Safety. (n.d.). Pharmaceutical Networking. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

ICH Q6A Guideline. (n.d.). IKEV. [Link]

- Method for determining solubility of a chemical compound. (2005).

- Solubility and thermodynamic properties of 2-naphthoxyacetic acid in twelve mono-solvents. (n.d.). [Source not available].

-

ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. (1999). ICH. [Link]

- Solubility and thermodynamic properties of 2-naphthoxyacetic acid in twelve mono-solvents. (n.d.). [Source not available].

-

ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. (n.d.). Particle Analytical. [Link]

-

Specifications. (2015). WHO. [Link]

-

2-Naphthoic acid. (n.d.). Solubility of Things. [Link]

-

Solubilities of 4-Bromo-1,8-naphthalic Anhydride in Different Pure Solvents and Binary Solvent Mixtures with the Temperature Range from (278.15 to 333.15) K. (2025). ResearchGate. [Link]

-

Methyl 4-bromo-1-naphthoate. (n.d.). PubChem. [Link]

-

Methyl 4-bromo-1-naphthoate. (n.d.). BuyersGuideChem. [Link]

-

Chemical Properties of Naphthalene, 1-bromo-4-methyl- (CAS 6627-78-7). (n.d.). Cheméo. [Link]

- Solvent Miscibility Table. (n.d.). [Source not available].

-

SOLVENT MISCIBILITY TABLE. (n.d.). Phenomenex. [Link]

- Polarity of Solvents. (n.d.). [Source not available].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 4-bromo-1-naphthoate | C12H9BrO2 | CID 22711886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-bromo-1-naphthoate | C12H9BrO2 - BuyersGuideChem [buyersguidechem.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. researchgate.net [researchgate.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. evotec.com [evotec.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. enamine.net [enamine.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Spectroscopic and Synthetic Profile of Methyl 4-bromonaphthalene-1-carboxylate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic pathway for methyl 4-bromonaphthalene-1-carboxylate, a key intermediate in the development of advanced pharmaceutical and materials science applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a detailed, field-proven synthetic protocol is presented, emphasizing experimental causality and self-validating systems to ensure reproducibility and high purity.

Introduction: The Significance of Substituted Naphthalenes

Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science due to their rigid, planar structure and versatile functionalization potential. The introduction of a bromine atom and a methyl ester group onto the naphthalene scaffold, as in methyl 4-bromonaphthalene-1-carboxylate, provides two orthogonal reactive handles for further molecular elaboration. The bromine atom is amenable to a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a gateway to a diverse range of derivatives. Understanding the precise spectroscopic signature and possessing a robust synthetic route to this molecule are therefore critical for its effective utilization in complex synthetic campaigns.

Molecular Structure and Properties

The structural and physicochemical properties of methyl 4-bromonaphthalene-1-carboxylate are foundational to its reactivity and spectroscopic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrO₂ | |

| Molecular Weight | 265.10 g/mol | |

| Monoisotopic Mass | 263.97859 Da | |

| Appearance | White to off-white crystalline powder (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) | General knowledge |

graph "Methyl_4-bromonaphthalene-1-carboxylate" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label="Br"]; l [label="C"]; m [label="O"]; n [label="O"]; o [label="CH3"];// Naphthalene core a -- b -- c -- d -- e -- j -- i -- h -- g -- f -- a; e -- f;

// Substituents d -- k [len=1.5]; j -- l [len=1.5]; l -- m [len=1.2]; l -- n [len=1.2]; n -- o [len=1.5];

// Atom labels a [pos="0,1!", label="C"]; b [pos="-1,0.5!", label="C"]; c [pos="-1,-0.5!", label="C"]; d [pos="0,-1!", label="C"]; e [pos="1,-0.5!", label="C"]; f [pos="1,0.5!", label="C"]; g [pos="2,1!", label="C"]; h [pos="2,-1!", label="C"]; i [pos="1.5,0!", label="C"]; j [pos="0.5,0!", label="C"]; }

Caption: Molecular structure of methyl 4-bromonaphthalene-1-carboxylate.

Synthesis of Methyl 4-bromonaphthalene-1-carboxylate

The synthesis of the title compound is most reliably achieved through the esterification of 4-bromonaphthalene-1-carboxylic acid. This precursor can be synthesized from 1-bromonaphthalene via a sequence of sulfonation and subsequent reactions.[1] A well-established and robust method for the final esterification step is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[2]

Synthetic Workflow

Caption: Synthetic pathway to methyl 4-bromonaphthalene-1-carboxylate.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a standard procedure adapted for the specific synthesis of methyl 4-bromonaphthalene-1-carboxylate from its corresponding carboxylic acid.

Materials:

-

4-Bromonaphthalene-1-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromonaphthalene-1-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of carboxylic acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromonaphthalene-1-carboxylate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of both the bromine and the carboxylate groups.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | d | 1H | H-8 |

| ~8.1 - 8.3 | d | 1H | H-5 |

| ~8.0 - 8.2 | d | 1H | H-2 |

| ~7.6 - 7.8 | d | 1H | H-3 |

| ~7.5 - 7.7 | m | 2H | H-6, H-7 |

| ~4.0 | s | 3H | -OCH₃ |

Note: These are predicted values. Actual chemical shifts may vary. The assignments are based on the analysis of substituent effects on the naphthalene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Twelve distinct signals are expected, corresponding to the ten carbons of the naphthalene ring, the carbonyl carbon, and the methyl carbon of the ester.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~135 - 140 | C-4a, C-8a (quaternary) |

| ~125 - 135 | Aromatic CH carbons |

| ~120 - 125 | C-Br (quaternary) |

| ~52 | -OCH₃ |

Note: These are predicted values based on known substituent effects on aromatic systems.[3]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ester) |

| ~830 | Strong | C-H out-of-plane bend (substituted naphthalene) |

| ~750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (264/266) with an intensity ratio of approximately 1:1, which is characteristic of a monobrominated compound.

-

Key Fragments:

-

[M - OCH₃]⁺: Loss of the methoxy group (m/z 233/235).

-

[M - COOCH₃]⁺: Loss of the entire ester group (m/z 205/207), corresponding to the bromonaphthyl cation.

-

[C₁₀H₆Br]⁺: Further fragmentation may lead to the bromonaphthyne radical cation (m/z 204/206).

-

Conclusion

Methyl 4-bromonaphthalene-1-carboxylate is a versatile synthetic intermediate with significant potential in various fields of chemical research. This guide has provided a detailed overview of its synthesis via Fischer-Speier esterification and a comprehensive analysis of its expected spectroscopic characteristics. The provided protocols and data serve as a valuable resource for researchers, enabling the confident synthesis, characterization, and application of this important molecule in their scientific endeavors. The combination of a robust synthetic pathway and a clear understanding of its spectroscopic profile empowers chemists to unlock the full potential of this valuable building block.

References

-

PubChem. Methyl 4-bromo-1-naphthoate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Methyl 4-bromo-1-naphthoate molecular weight and formula

An In-depth Technical Guide to Methyl 4-bromo-1-naphthoate: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Executive Summary

Methyl 4-bromo-1-naphthoate is a pivotal bifunctional molecule in the landscape of synthetic chemistry. Its strategic importance stems from the presence of two distinct reactive sites on the naphthalene core: a bromine atom amenable to a wide array of cross-coupling reactions and a methyl ester group that can be readily transformed into other functionalities. This guide provides an in-depth analysis of Methyl 4-bromo-1-naphthoate, intended for researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, detail robust synthetic and purification protocols, and present its application as a versatile building block in the construction of complex molecular architectures. The causality behind experimental choices and self-validating quality control measures are emphasized throughout to ensure scientific integrity and reproducibility.

Core Physicochemical & Structural Properties

Methyl 4-bromo-1-naphthoate is a solid, crystalline compound at room temperature.[1][2] Its core identity is defined by the molecular formula C₁₂H₉BrO₂.[1][2][3][4][5][6] The strategic placement of the bromo and ester functionalities on the rigid naphthalene scaffold makes it a valuable intermediate for creating diverse chemical libraries.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉BrO₂ | PubChem[3], BuyersGuideChem[4] |

| Molecular Weight | 265.10 g/mol | PubChem[3], ChemicalBook[5] |

| Monoisotopic Mass | 263.97859 Da | PubChem[3][6] |

| CAS Number | 35615-97-5 | PubChem[3], BuyersGuideChem[4] |

| Physical Form | Solid / Powder | CymitQuimica[1], ECHEMI[2] |

| IUPAC Name | methyl 4-bromonaphthalene-1-carboxylate | PubChem[3] |

| Boiling Point (Predicted) | 370.8 ± 15.0 °C | ChemicalBook[5] |

| Density (Predicted) | 1.492 g/cm³ | BuyersGuideChem[4] |

Synthesis and Purification: A Validated Workflow

The synthesis of Methyl 4-bromo-1-naphthoate is most effectively achieved via a two-step process starting from the commercially available 1-naphthoic acid. This approach ensures high yields and facilitates straightforward purification. The workflow involves an electrophilic bromination followed by a classic Fischer esterification.

Caption: Synthetic workflow for Methyl 4-bromo-1-naphthoate.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromo-1-naphthoic acid

-

Rationale: This step utilizes electrophilic aromatic substitution. The naphthalene ring is activated towards electrophiles, and the presence of a deactivating, meta-directing carboxylic acid group at position 1, along with steric hindrance, favors the substitution at the C4 position on the adjacent ring. Iron(III) bromide acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate the electrophilic species.

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthoic acid (10.0 g, 58.1 mmol) in glacial acetic acid (100 mL).

-

Add iron(III) bromide (0.5 g, 1.7 mmol) to the solution.

-

Slowly add bromine (3.3 mL, 63.9 mmol) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

The crude 4-bromo-1-naphthoic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and iron salts.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 4-bromo-1-naphthoic acid.[7]

-

Step 2: Synthesis of Methyl 4-bromo-1-naphthoate

-

Rationale: Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. Excess methanol is used to drive the equilibrium towards the product side. Sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Procedure:

-

Suspend the dried 4-bromo-1-naphthoic acid (10.0 g, 39.8 mmol) in methanol (150 mL) in a 250 mL round-bottom flask.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.

-

Heat the mixture to reflux and maintain for 6-8 hours, until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a brine wash (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Methyl 4-bromo-1-naphthoate.

-

Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like isopropanol.

-

Applications in Cross-Coupling Reactions: A Suzuki-Miyaura Coupling Protocol

The C-Br bond in Methyl 4-bromo-1-naphthoate is a highly versatile synthetic handle for forming new carbon-carbon bonds via metal-catalyzed cross-coupling reactions.[8] This is foundational in constructing complex molecules for pharmaceuticals and advanced materials.[8] The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species, is a prime example.

Sources

- 1. Methyl 4-bromo-1-naphthoate | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Methyl 4-bromo-1-naphthoate | C12H9BrO2 | CID 22711886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromo-1-naphthoate | C12H9BrO2 - BuyersGuideChem [buyersguidechem.com]

- 5. 35615-97-5 CAS MSDS (Methyl 4-bromo-1-naphthoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - Methyl 4-bromo-1-naphthoate (C12H9BrO2) [pubchemlite.lcsb.uni.lu]

- 7. 4-Bromo-1-naphthoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Methyl 4-bromonaphthalene-1-carboxylate: Synthesis, Characterization, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromonaphthalene-1-carboxylate is a key synthetic intermediate whose rigid naphthalene scaffold and versatile functional groups—a bromine atom amenable to cross-coupling reactions and a methyl ester for further derivatization—make it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, spectroscopic characterization, and reactivity, with a focus on its application in the development of complex organic molecules. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Methyl 4-bromonaphthalene-1-carboxylate

The naphthalene core is a prevalent motif in numerous biologically active compounds and functional materials. The strategic placement of a bromine atom at the 4-position and a methyl ester at the 1-position on this scaffold, as seen in methyl 4-bromonaphthalene-1-carboxylate, offers a dual-pronged approach to molecular elaboration. The bromine atom serves as a handle for the introduction of diverse aryl, vinyl, or alkynyl substituents via palladium-catalyzed cross-coupling reactions, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This inherent reactivity profile makes it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry where the naphthalene framework is a common feature in active pharmaceutical ingredients (APIs).[1]

Synthesis and Purification: A Reliable Pathway

A robust and reproducible synthesis of methyl 4-bromonaphthalene-1-carboxylate can be achieved through a multi-step sequence starting from readily available naphthalene. The causality behind this synthetic route is the selective introduction of the bromo and carboxyl functionalities onto the naphthalene core.

Step 1: Bromination of Naphthalene to 1-Bromonaphthalene

The initial step involves the electrophilic aromatic substitution of naphthalene with bromine to yield 1-bromonaphthalene.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve naphthalene (128 g, 1 mol) in 250 mL of carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Cool the solution in an ice bath to below 10 °C.

-

Slowly add bromine (160 g, 1 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of HBr gas ceases.

-

Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromonaphthalene.

-

Purify the crude product by vacuum distillation.

Step 2: From 1-Bromonaphthalene to 4-Bromonaphthalene-1-carboxylic Acid

A common route to introduce a carboxylic acid group at the 1-position of a substituted naphthalene is through the formation of a nitrile followed by hydrolysis. A plausible synthetic pathway involves the conversion of 1-bromo-4-methylnaphthalene to 4-bromonaphthalene-1-carbonitrile, which is then hydrolyzed.[2]

Step 3: Fischer Esterification to Methyl 4-bromonaphthalene-1-carboxylate

The final step is the conversion of 4-bromonaphthalene-1-carboxylic acid to its corresponding methyl ester via Fischer esterification.[3][4] This acid-catalyzed reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction to completion.

Experimental Protocol:

-

To a solution of 4-bromonaphthalene-1-carboxylic acid (25.1 g, 0.1 mol) in methanol (200 mL) in a round-bottom flask, cautiously add concentrated sulfuric acid (5 mL) with cooling.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 4-bromonaphthalene-1-carboxylate.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a white to off-white solid.

Spectroscopic Characterization: A Guide to Structural Elucidation

Accurate characterization of methyl 4-bromonaphthalene-1-carboxylate is paramount for its use in subsequent synthetic steps. The following section provides an expert interpretation of the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

The spectrum is expected to show signals for the six aromatic protons on the naphthalene ring and a singlet for the methyl ester protons.

-

The protons on the naphthalene ring will appear as a series of doublets, triplets, and multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

-

The methyl protons of the ester group will appear as a sharp singlet at approximately δ 3.9-4.1 ppm.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

The spectrum will display 12 distinct signals: ten for the naphthalene carbons, one for the ester carbonyl carbon, and one for the methyl carbon.

-

The aromatic carbons will resonate in the region of δ 120-135 ppm.

-

The carbon bearing the bromine atom (C4) will be shifted downfield.

-

The ester carbonyl carbon is expected to appear around δ 167 ppm.

-

The methyl carbon of the ester will be observed at approximately δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Key Expected Absorptions (KBr, cm⁻¹):

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1700 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption in the region of 1300-1100 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

C-Br Stretch: A characteristic absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Observations (Electron Ionization, EI):

-

The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of C₁₂H₉BrO₂ (264.10 g/mol ).

-

A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) will be present.

-

Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) and the entire ester group (-CO₂CH₃).

Chemical Reactivity and Key Transformations: A Versatile Synthetic Platform

The dual functionality of methyl 4-bromonaphthalene-1-carboxylate makes it a versatile substrate for a range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an aryl halide.[8] Methyl 4-bromonaphthalene-1-carboxylate is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the 4-position.

DOT Script for Suzuki-Miyaura Coupling Workflow:

Caption: Suzuki-Miyaura Coupling of Methyl 4-bromonaphthalene-1-carboxylate.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[9][10] This reaction can be employed to introduce vinyl groups at the 4-position of the naphthalene ring system.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6][11] This reaction allows for the introduction of primary or secondary amines at the 4-position of methyl 4-bromonaphthalene-1-carboxylate, providing access to a wide range of arylamine derivatives.

DOT Script for Buchwald-Hartwig Amination Workflow:

Caption: Buchwald-Hartwig Amination of Methyl 4-bromonaphthalene-1-carboxylate.

Applications in Drug Discovery and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Methyl 4-bromonaphthalene-1-carboxylate serves as a key intermediate for the synthesis of such compounds. Its utility lies in its ability to be readily transformed into more complex molecules with potential therapeutic activity. For example, derivatives of naphthalenecarboxylic acids have been explored for their potential as anti-inflammatory, anti-cancer, and anti-viral agents. The ability to introduce diverse substituents at the 4-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

Methyl 4-bromonaphthalene-1-carboxylate and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements for Structurally Related Compounds (e.g., 1-Bromonaphthalene): [12]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Methyl 4-bromonaphthalene-1-carboxylate is a strategically important and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. The detailed synthetic protocols, spectroscopic analysis, and discussion of its chemical transformations presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable intermediate in their scientific pursuits.

References

- Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances, 2(24), 9274-9279.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81112, 1-Bromo-4-methylnaphthalene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81112, 1-Bromo-4-methylnaphthalene. Retrieved from [Link].

- Zhang, J., & Wang, J. (2017). Synthesis method of 4-bromonaphthalene-1-carbonitrile. CN106366018A.

-

University of Oregon. (2022). 13C NMR Chemical Shifts. Retrieved from [Link].

-

Wikipedia contributors. (2024, January 2). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link].

-

Wikipedia contributors. (2023, December 15). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link].

- Matyjaszewski, K., & Davis, T. P. (Eds.). (2002).

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link].

-

YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link].

-

Clark, J. (2022). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link].

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link].

Sources

- 1. Compound 4-{[(4-bromophenyl)imino]methyl}phenyl naphthalene-1-carboxylate -... [chemdiv.com]

- 2. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Npc252257 | C15H24 | CID 6432497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. escientificsolutions.com [escientificsolutions.com]

- 11. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Health and Safety of Methyl 4-bromo-1-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1-naphthoate is an important intermediate in organic synthesis, particularly within pharmaceutical research and development.[1] Its molecular structure, featuring a naphthalene core with bromo and methyl ester functionalities, makes it a versatile building block for more complex molecules. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the health and safety considerations for handling Methyl 4-bromo-1-naphthoate, grounded in authoritative data and best practices in chemical safety.

Hazard Identification and GHS Classification

Methyl 4-bromo-1-naphthoate is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, as well as being harmful if swallowed.[2]

Globally Harmonized System (GHS) Classification: [2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[2]

Signal Word: Warning[2]

Hazard Pictograms: [2]

-

Exclamation Mark

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of Methyl 4-bromo-1-naphthoate is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C12H9BrO2 | [1][2][3] |

| Molecular Weight | 265.10 g/mol | [2][3] |

| Appearance | Solid, powder, or liquid | [1][4] |

| Melting Point | 101.54° C (Predicted) | [3] |

| Boiling Point | 370.765 °C at 760 mmHg | [3] |

| Flash Point | 178.033 °C | [3] |

| Density | 1.492 g/cm³ | [3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Chemical Fume Hood: All handling of Methyl 4-bromo-1-naphthoate, especially when generating dust or vapors, must be conducted in a certified chemical fume hood to prevent inhalation.[5][6]

-

Ventilation: Ensure adequate general laboratory ventilation.[7][8]

-

Eye Wash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the work area.[5]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the primary defense against direct exposure.[6]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield is recommended when there is a risk of splashing.[6][7][9] | To protect against splashes that can cause serious eye irritation.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6] | To prevent skin contact, which can cause irritation.[2] |

| Body Protection | A standard laboratory coat is required. For larger quantities or significant splash risks, a chemical-resistant apron should be worn.[6] | To protect skin from accidental contact and prevent contamination of personal clothing.[6] |

| Respiratory Protection | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][9] | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[2] |

Handling Procedures

-

Avoid breathing dust or vapors.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Use spark-proof tools and explosion-proof equipment if necessary.[10]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[1][5]

-

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

-

For long-term storage and to maintain product quality, refrigeration may be recommended.[5]

Emergency Procedures

A clear and practiced emergency plan is essential for responding effectively to accidental exposure or release.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 3.2. Avoid dust formation.[7][9]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Sweep up and shovel the material into a suitable container for disposal. Avoid generating dust.[7][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[5][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[11]

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen halides.[5][7]

-

Hazardous Polymerization: Does not occur.[7]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties have not been fully investigated.[7] However, based on its GHS classification, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2]

-

Ecological Information: No specific data is available. It is recommended to prevent its release into the environment.[7]

Disposal Considerations

-

Waste Disposal: Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. It is recommended to entrust disposal to a licensed waste disposal company.[8]

-

Contaminated Packaging: Dispose of as unused product.[12]

Visual Workflow Diagrams

Caption: Figure 2: A flowchart outlining the immediate steps to take in case of accidental exposure.

References

-

National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-1-naphthoate. PubChem. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Methyl 4-bromo-1-naphthoate. Retrieved from [Link]

-

Quora. (2024). What safety gear do chemists typically wear when handling chemicals?. Retrieved from [Link]

-

Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

-

Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-bromo-1-naphthoate (C12H9BrO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1-naphthoic acid. PubChem. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 4-bromo-1-naphthoate | C12H9BrO2 | CID 22711886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-bromo-1-naphthoate | C12H9BrO2 - BuyersGuideChem [buyersguidechem.com]

- 4. Methyl 4-bromo-1-naphthoate | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Storage and handling of Methyl 4-bromo-1-naphthoate

All chemical waste must be disposed of in accordance with local, state, and federal regulations. [12]1. Categorization: Classify waste containing Methyl 4-bromo-1-naphthoate as halogenated organic waste. 2. Collection: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams. 3. Disposal: Transfer the waste container to your institution's environmental health and safety (EHS) office for final disposal via a licensed waste disposal company. [5]Do not pour down the drain. [9]

References

-

Methyl 4-bromo-1-naphthoate | C12H9BrO2 . BuyersGuideChem.

-

Methyl 4-bromo-1-naphthoate | C12H9BrO2 | CID 22711886 . PubChem, National Institutes of Health.

-

Methyl 4-bromo-1-naphthoate . CymitQuimica.

-

Methyl 4-bromo-1-naphthoate CAS#: 35615-97-5 . ChemicalBook.

-

4-BROMO-1-NAPHTALENECARBOXYLIC ACID Formula . ECHEMI.

-

Methyl 4-bromo-1-naphthoate - CAS:35615-97-5 . Sunway Pharm Ltd.

-

35615-97-5(Methyl 4-bromo-1-naphthoate) Product Description . ChemicalBook.

-

1-Bromo-4-methylnaphthalene - SAFETY DATA SHEET . TCI Chemicals.

-

SAFETY DATA SHEET - Methyl 6-bromo-2-naphthoate . Fisher Scientific.

-

4-Bromo-1-naphthoic acid . Sigma-Aldrich.

-

SAFETY DATA SHEET - Methyl (E)-4-(Bromomethyl)cinnamate . TCI Chemicals.

-

SUPPORTING INFORMATION . The Royal Society of Chemistry.

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . Royal Society of Chemistry.

-

Methyl 4-bromo-1-naphthoate | 35615-97-5 . Benchchem.

-

Buy Methyl 4-bromo-1-naphthoate from HANGZHOU LEAP CHEM CO., LTD . ECHEMI.

-

SAFETY DATA SHEET - NAPHTHALENE . Spectrum Chemical.

-

Application Notes and Protocols: 1-Methoxy-4-bromo-2-naphthoic acid as a Versatile Building Block for Functional Materials . Benchchem.

-

SAFETY DATA SHEET - Methyl bromoacetate . Fisher Scientific.

-

α-NAPHTHOIC ACID . Organic Syntheses Procedure.

-

4-Bromo-1-naphthoic Acid 16650-55-8 . Tokyo Chemical Industry Co., Ltd.

-

Working with Hazardous Chemicals . Organic Syntheses.

-

Exploring the Synthesis and Applications of 4-Bromo-1-naphthaldehyde . NINGBO INNO PHARMCHEM CO.,LTD.

-

Methyl 6-bromo-2-naphthoate - SAFETY DATA SHEET . Thermo Fisher Scientific.

-

Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid . Benchchem.

-

4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591 . PubChem, National Institutes of Health.

-

50672-84-9|4-Bromo-1-naphthaldehyde . BLD Pharm.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 4-bromo-1-naphthoate | C12H9BrO2 - BuyersGuideChem [buyersguidechem.com]

- 3. Methyl 4-bromo-1-naphthoate | C12H9BrO2 | CID 22711886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromo-1-naphthoate CAS#: 35615-97-5 [m.chemicalbook.com]

- 5. fishersci.at [fishersci.at]

- 6. Methyl 4-bromo-1-naphthoate - CAS:35615-97-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. 35615-97-5 CAS MSDS (Methyl 4-bromo-1-naphthoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Discovery and History of Naphthalenecarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalenecarboxylic acid esters, a class of aromatic compounds derived from the fusion of a naphthalene core with a carboxylic acid ester functional group, hold a significant position in the landscape of organic chemistry and drug discovery. Their unique structural and electronic properties have made them versatile scaffolds in the development of therapeutic agents and functional materials. This technical guide provides a comprehensive exploration of the discovery and history of naphthalenecarboxylic acid esters, tracing their origins from the initial isolation of naphthalene to the sophisticated synthetic methodologies developed for their preparation. We delve into the key scientific milestones, the evolution of synthetic strategies, and the pivotal role these compounds have played in advancing medicinal chemistry. Detailed experimental protocols, comparative data, and visual representations of reaction pathways are presented to offer readers a thorough understanding of this important class of molecules.

Historical Unveiling: From Coal Tar to Carboxylic Acids

The journey of naphthalenecarboxylic acid esters begins with the discovery of their parent hydrocarbon, naphthalene. In the early 19th century, the burgeoning coal gas industry produced vast quantities of coal tar, a complex and odorous byproduct. It was from this seemingly intractable material that a new world of aromatic chemistry would emerge.

1.1. The Dawn of Naphthalene: Kidd and Faraday

In the early 1820s, a white, crystalline solid with a pungent odor was independently isolated from the distillation of coal tar by two groups of chemists. In 1821, British physician and chemist John Kidd was the first to comprehensively describe the properties of this substance and its production, proposing the name "naphthaline" as it was derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids.[1][2][3][4] A few years later, in 1826, the brilliant experimentalist Michael Faraday determined the correct empirical formula of naphthalene to be C₁₀H₈.[1][3] This was a crucial step in establishing its chemical identity.

1.2. Elucidating the Fused Ring Structure: Erlenmeyer and Gräbe

For several decades, the precise arrangement of atoms in the naphthalene molecule remained a puzzle. It was not until 1866 that German chemist Emil Erlenmeyer proposed the now-familiar structure of two fused benzene rings.[1][3] This insightful hypothesis was experimentally confirmed three years later by his compatriot, Carl Gräbe.[2][3] The establishment of naphthalene's structure laid the fundamental groundwork for understanding its reactivity and paved the way for the systematic exploration of its derivatives.

1.3. The Emergence of Naphthalenecarboxylic Acids

With a solid understanding of the naphthalene scaffold, chemists began to explore its functionalization. The introduction of a carboxylic acid group (-COOH) onto the naphthalene ring system gave rise to naphthalenecarboxylic acids (also known as naphthoic acids). Early methods for their synthesis were often harsh and low-yielding, typically involving the oxidation of alkylnaphthalenes with strong oxidizing agents like potassium permanganate or chromic acid.[3]

A significant breakthrough in the synthesis of naphthalenecarboxylic acids came with the advent of Grignard reagents in the early 20th century. The reaction of a naphthyl magnesium halide with carbon dioxide provided a much more reliable and versatile route to these acids, allowing for the regioselective synthesis of different isomers.

The Genesis of Esters: Synthesis and Methodologies

The conversion of naphthalenecarboxylic acids into their corresponding esters was a logical and crucial next step, unlocking new avenues for their application. Esterification not only modifies the physical properties of the parent acid, such as solubility and volatility, but also serves as a key strategy in drug design to enhance bioavailability and modulate biological activity.

2.1. Classical Esterification Techniques

The earliest and most straightforward method for preparing naphthalenecarboxylic acid esters was the Fischer-Speier esterification . First described by Emil Fischer and Arthur Speier in 1895, this acid-catalyzed reaction between a carboxylic acid and an alcohol remains a cornerstone of organic synthesis.

Another classic method adapted for the synthesis of these esters is the Schotten-Baumann reaction .[5][6][7][8][9] This technique, which typically involves the reaction of an acyl chloride with an alcohol in the presence of a base, offers a valuable alternative, particularly for substrates that may be sensitive to the strongly acidic conditions of the Fischer-Speier method.

2.2. Evolution of Synthetic Approaches

Over the decades, a diverse array of more sophisticated and efficient methods for the synthesis of naphthalenecarboxylic acid esters has been developed. These include:

-

Oxidative Carbonylation: This modern approach allows for the direct introduction of a carbonyl group into the naphthalene ring, which can then be esterified.[10]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, have enabled the synthesis of complex naphthalenecarboxylic acid esters with high precision and efficiency.

-

Chemo- and Regioselective Methods: The development of advanced catalytic systems has provided chemists with the tools to selectively functionalize specific positions on the naphthalene ring, leading to the synthesis of a wide range of structurally diverse esters.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthesis of these important compounds, this section details step-by-step protocols for both a classic and a more modern approach to the preparation of naphthalenecarboxylic acid esters.

3.1. Protocol 1: Fischer-Speier Esterification of 2-Naphthoic Acid to Methyl 2-Naphthoate

This protocol exemplifies the traditional acid-catalyzed esterification, a robust and widely used method. The causality behind the use of excess methanol is to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the ester. The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Materials and Reagents:

-

2-Naphthoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 2-naphthoic acid in 100 mL of anhydrous methanol.

-